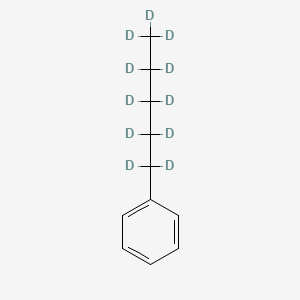
N-Pentyl-D11-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-D11-benzene is an organic compound that belongs to the class of alkylbenzenes. It is a derivative of benzene, where a pentyl group (a five-carbon alkyl chain) is attached to the benzene ring. The molecular formula of this compound is C11H5D11, indicating the presence of deuterium atoms, which are isotopes of hydrogen . This compound is often used in research settings due to its unique properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-D11-benzene typically involves a Friedel-Crafts alkylation reaction. In this process, benzene reacts with a pentyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-D11-benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Alkyl derivatives with reduced benzylic positions.
Aplicaciones Científicas De Investigación
N-Pentyl-D11-benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Pentyl-D11-benzene involves its interaction with molecular targets through various chemical reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, while the pentyl group can participate in oxidation and reduction reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable compound for studying isotope effects and reaction mechanisms .
Comparación Con Compuestos Similares
N-Pentyl-D11-benzene can be compared with other alkylbenzenes, such as:
Toluene (Methylbenzene): Contains a methyl group attached to the benzene ring. It is more volatile and has different reactivity compared to this compound.
Ethylbenzene: Contains an ethyl group attached to the benzene ring. It is used primarily in the production of styrene.
Propylbenzene: Contains a propyl group attached to the benzene ring. It has similar reactivity but different physical properties compared to this compound.
Butylbenzene: Contains a butyl group attached to the benzene ring. It is less commonly used but has similar chemical properties.
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and understanding isotope effects in chemical reactions .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i1D3,2D2,3D2,5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWATWSYOIIXYMA-JQIFVXKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
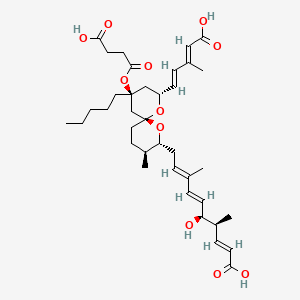
![Carbamic acid, [1-(chloromethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (R)-](/img/new.no-structure.jpg)
![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)

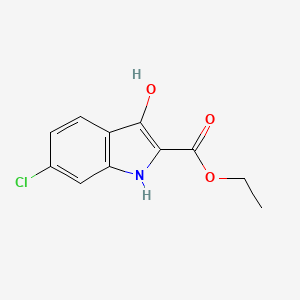
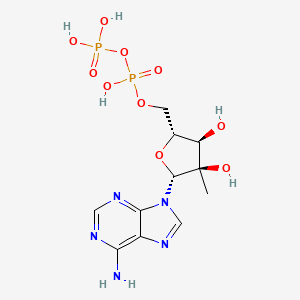
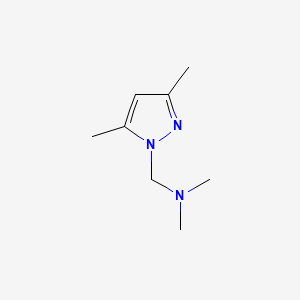
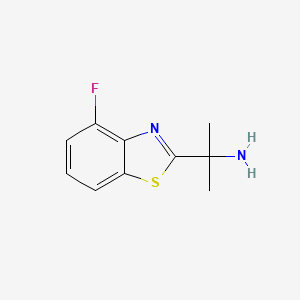
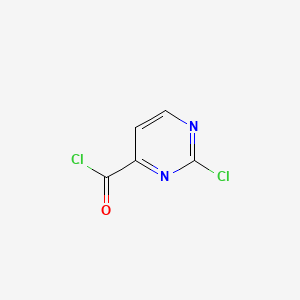
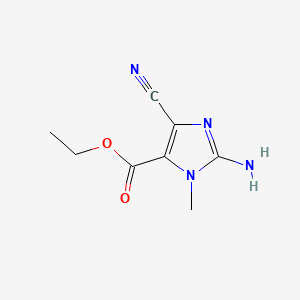
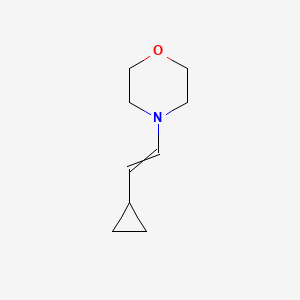
![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)
